molecular formula C13H11F3N2O3 B3003467 ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate CAS No. 379241-52-8

ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3003467
CAS No.: 379241-52-8
M. Wt: 300.237
InChI Key: CONGTUAXDPAEBR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylphenyl halide. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester and hydroxyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate (commonly referred to as EHTP) is a compound belonging to the pyrazole class, characterized by its unique trifluoromethyl group. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

EHTP has the molecular formula C13H11F3N2O3C_{13}H_{11}F_3N_2O_3 and is synthesized through various methods, primarily involving the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The introduction of the trifluoromethyl group typically occurs via nucleophilic substitution using a trifluoromethylphenyl halide in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) .

The biological activity of EHTP is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, EHTP may modulate enzyme and receptor activities, influencing various biochemical pathways. The exact mechanisms depend on the biological context, but studies suggest potential interactions with inflammatory pathways and cancer cell proliferation .

1. Anti-inflammatory Properties

Research indicates that EHTP exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Preliminary studies report IC50 values indicating effective suppression of COX-1 and COX-2 activities, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Activity

EHTP has demonstrated promising antiproliferative activity against various cancer cell lines. Notably, it was assessed for its effects on human colorectal adenocarcinoma (DLD-1) and cervical cancer (HeLa) cells, with IC50 values reported as low as 15 µM . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can significantly impact anticancer efficacy.

3. Antifungal Activity

EHTP has also been evaluated for antifungal properties. In vitro studies have shown that certain derivatives exhibit antifungal activity against common pathogens, although EHTP's performance relative to established antifungal agents like carbendazole requires further investigation .

Comparative Analysis with Related Compounds

CompoundStructureBiological ActivityIC50 (µM)
EHTPEHTPAnti-inflammatory, Anticancer15-29 (varies by cell line)
4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinolCompound 1AnalgesicNot specified
2-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acidCompound 2AnticancerNot specified

Case Study 1: Anticancer Efficacy

In a study assessing various pyrazole derivatives for anticancer properties, EHTP was found to possess significant activity against HeLa cells with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for developing new cancer therapies .

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory effects of EHTP showed that it effectively inhibited COX enzymes in vitro, suggesting a mechanism that could be leveraged for therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 4-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-2-21-12(20)11-10(19)7-18(17-11)9-5-3-4-8(6-9)13(14,15)16/h3-7,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONGTUAXDPAEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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